molecular formula C16H18N2O4S2 B249085 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone

Cat. No. B249085
M. Wt: 366.5 g/mol
InChI Key: JULZOFFFIPVAHE-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as MPPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MPPTM is a piperazine derivative that belongs to the class of arylsulfonamide compounds.

Mechanism of Action

The mechanism of action of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This inhibition results in the modulation of various physiological processes, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to exhibit anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent inhibitory activity against various enzymes. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One potential area of investigation is its potential use in the treatment of epilepsy. Further studies are needed to determine the efficacy and safety of this compound in animal models of epilepsy. Another area of research is the development of novel this compound derivatives with improved solubility and pharmacological properties. Such derivatives could have significant implications for drug discovery and development. Additionally, the potential applications of this compound in the treatment of pain and inflammation warrant further investigation. Overall, this compound is a promising compound with significant potential for scientific research and drug development.

Synthesis Methods

The synthesis of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone involves the reaction of 4-methoxybenzenesulfonyl chloride and piperazine in the presence of triethylamine to form 4-(4-methoxybenzenesulfonyl)piperazine. This intermediate compound is then reacted with 2-bromo-thiophene-3-carbaldehyde in the presence of potassium carbonate to form this compound.

Scientific Research Applications

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties.

properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H18N2O4S2/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3

InChI Key

JULZOFFFIPVAHE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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